molecular formula C25H20Cl2N2O3 B2673473 (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1256565-36-2

(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

Número de catálogo: B2673473
Número CAS: 1256565-36-2
Peso molecular: 467.3 g/mol
Clave InChI: SRSHBZRURUNOSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Emvododstat is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor (VEGF) synthesis with potential antiangiogenesis and antineoplastic activities. Emvododstat targets post-transcriptionally by selectively binding the 5'- and 3'-untranslated regions (UTR) of VEGF messenger RNA (mRNA), thereby preventing translation of VEGF. This inhibits VEGF protein production and decreases its levels in the tumor and bloodstream. In turn, this may result in the inhibition of migration, proliferation and survival of endothelial cells, microvessel formation, the inhibition of tumor cell proliferation, and eventually the induction of tumor cell death. VEGFs are upregulated in a variety of tumor cell types and play key roles during angiogenesis. In addition, emvododstat may enhance the antitumor activity of other chemotherapeutic agents.

Aplicaciones Científicas De Investigación

Molecular Structure Analysis

Research on substituted 4-ketotetrahydroindoles, which share structural similarities with the compound , has provided insights into intermolecular interactions such as C-H...O and C-H...π interactions. These studies are crucial for understanding molecular stability and could aid in the design of novel compounds with desired physical and chemical properties (Choudhury, Nagarajan, & Guru Row, 2004).

Conformational Analysis

The synthesis of conformationally constrained tryptophan derivatives highlights the importance of structural design in developing molecules for peptide and peptoid conformation elucidation studies. These derivatives are designed to limit conformational flexibility, which is critical for understanding peptide structure-function relationships (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Crystal Packing Energetics

Studies on tetrahydropyrimidinium compounds, which are related to the compound , have revealed the energetics associated with crystal packing. This research is essential for the pharmaceutical industry, where the stability, solubility, and bioavailability of drugs can be influenced by their crystal form (Panini, Venugopala, Odhav, & Chopra, 2014).

Antioxidant and Cytotoxic Properties

Research into the antioxidant and cytotoxic properties of 6-methoxytetrahydro-β-carboline derivatives, generated through the Maillard reaction, provides a foundation for exploring potential therapeutic applications. These compounds demonstrate moderate antioxidant properties and varying degrees of cytotoxicity, which could inform the development of new drugs or dietary supplements (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)-3-buten-2-one. This intermediate is then reacted with 6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxyphenylacetic acid", "6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenyl)-3-buten-2-one.", "Step 2: Reaction of 4-(4-methoxyphenyl)-3-buten-2-one with 6-chloro-1-(1S)-indol-2-yl-1,3,4,9-tetrahydropyridine-2-carboxylic acid in the presence of a base such as sodium hydride to form the final product, (4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate." ] }

PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers.

Número CAS

1256565-36-2

Fórmula molecular

C25H20Cl2N2O3

Peso molecular

467.3 g/mol

Nombre IUPAC

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3

Clave InChI

SRSHBZRURUNOSM-UHFFFAOYSA-N

SMILES isomérico

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

SMILES canónico

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl

Solubilidad

not available

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Customer
Q & A

Q1: What is the primary molecular target of PTC299?

A1: PTC299 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ].

Q2: What is the role of DHODH in cells?

A2: DHODH is a rate-limiting enzyme in the de novo pyrimidine nucleotide synthesis pathway, essential for producing building blocks of DNA and RNA [, , , ].

Q3: How does PTC299's inhibition of DHODH affect cells?

A3: By inhibiting DHODH, PTC299 disrupts de novo pyrimidine synthesis, leading to a depletion of pyrimidine nucleotides within cells. This depletion primarily affects rapidly proliferating cells, such as cancer cells, which rely heavily on this pathway. The consequences of pyrimidine depletion include cell cycle arrest, differentiation, and apoptosis [, , , , ].

Q4: Does PTC299's activity depend on the p53 status of cells?

A4: While PTC299 can induce p53 activation in p53 wild-type cells, its activity is not entirely dependent on p53. It demonstrates comparable potency in inhibiting the proliferation of both p53 wild-type and p53-deficient leukemia cells, although the mechanisms of cell death might differ [].

Q5: Does PTC299 affect VEGF production?

A5: Initially identified as an inhibitor of VEGFA mRNA translation, PTC299's impact on VEGF production is now understood to be an indirect effect of DHODH inhibition. By disrupting pyrimidine nucleotide synthesis, PTC299 interferes with a regulatory mechanism linking pyrimidine levels to VEGF mRNA translation [, ].

Q6: Which disease models have shown promising results with PTC299 treatment?

A6: Preclinical studies have demonstrated the efficacy of PTC299 in various models, including AML cell lines, patient-derived xenografts (PDX), and in vivo models of solid tumors. It has shown significant potential in inhibiting tumor growth, inducing differentiation, and prolonging survival in these models [, , , , ].

Q7: Has PTC299 shown activity against drug-resistant cancer cells?

A7: Yes, PTC299 has demonstrated activity against cytarabine-resistant AML cell lines, suggesting potential for treating patients with refractory or relapsed disease [].

Q8: Has PTC299 shown potential in treating viral infections?

A8: Recent research indicates that PTC299 exhibits antiviral activity against SARS-CoV-2. It effectively inhibits viral replication in cell culture and suppresses the production of inflammatory cytokines associated with severe COVID-19 [].

Q9: Have any clinical trials been conducted with PTC299?

A9: PTC299 has been evaluated in clinical trials for solid tumors, metastatic breast cancer, AIDS-related Kaposi's sarcoma, and acute leukemias. While some trials demonstrated promising results, further research is ongoing to determine its efficacy and safety profile in specific patient populations [, , , , ].

Q10: What is the route of administration for PTC299?

A10: PTC299 is orally bioavailable, offering potential advantages in terms of patient convenience and compliance [, ].

Q11: What is known about the pharmacokinetic profile of PTC299?

A11: Pharmacokinetic studies in humans have shown that PTC299 exhibits rapid absorption, reaching peak plasma concentrations within approximately 4 hours. It has an effective half-life of around 12 hours, allowing for twice-daily dosing [, ].

Q12: Are there any known safety concerns with PTC299?

A12: While generally well-tolerated in clinical trials, PTC299's long-term safety profile requires further evaluation. Some reported adverse events, though infrequent and mostly low-grade, warrant careful monitoring in future studies [, , , ].

Q13: Does PTC299 cause myelosuppression?

A13: Unlike some other DHODH inhibitors, PTC299 has not been associated with myelosuppression in preclinical or clinical studies, suggesting a potential safety advantage [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.